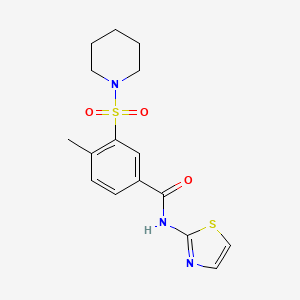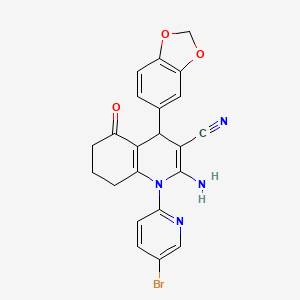![molecular formula C15H13Br2N3O3 B15013617 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013617.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibromophenyl group and a dihydroxyphenyl group linked through an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2,4-dibromoaniline with 2,4-dihydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then treated with hydrazine hydrate to form the final acetohydrazide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through binding to the active site or interaction with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-phenylmethylene]acetohydrazide
Uniqueness
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both dibromo and dihydroxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
属性
分子式 |
C15H13Br2N3O3 |
|---|---|
分子量 |
443.09 g/mol |
IUPAC 名称 |
2-(2,4-dibromoanilino)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13Br2N3O3/c16-10-2-4-13(12(17)5-10)18-8-15(23)20-19-7-9-1-3-11(21)6-14(9)22/h1-7,18,21-22H,8H2,(H,20,23)/b19-7+ |
InChI 键 |
ROIHJWGLVXDXDQ-FBCYGCLPSA-N |
手性 SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
规范 SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15013535.png)
![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15013547.png)
![4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15013553.png)
![4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15013554.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B15013555.png)
![4-amino-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15013574.png)
![Ethyl 6-{5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-YL}-6-oxohexanoate](/img/structure/B15013577.png)
![3-(5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B15013581.png)

![N-(2-bromophenyl)-5-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-5-oxopentanamide](/img/structure/B15013594.png)
![3-fluorobenzoic acid [4-[(E)-(nicotinoylhydrazono)methyl]phenyl] ester](/img/structure/B15013605.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B15013613.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15013624.png)

